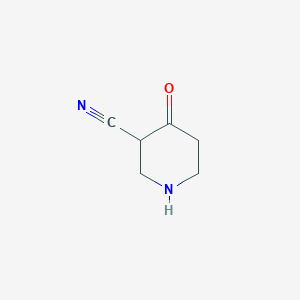

3-Cyano-4-piperidone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-oxopiperidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-3-5-4-8-2-1-6(5)9/h5,8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRLEVNOSVHSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396344 | |

| Record name | 3-CYANO-4-PIPERIDONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19166-75-7 | |

| Record name | 3-CYANO-4-PIPERIDONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyano 4 Piperidone and Its Derivatives

Classic and Established Synthetic Routes to 3-Cyano-4-piperidone

Traditional methods for synthesizing this compound have been well-established for decades, providing reliable, albeit sometimes low-yielding, pathways to this key intermediate.

A foundational method for the preparation of this compound involves the cyclization of bis-(β-cyanoethyl)-amine. acs.orggoogleapis.com This process typically begins with the base-catalyzed intramolecular cyclization of bis-(β-cyanoethyl)-amine to form 3-cyano-4-iminopiperidine (B1346474). acs.org The reaction is often carried out in a solvent like dioxane with a strong base such as sodium in the presence of naphthalene. acs.org

The resulting 3-cyano-4-iminopiperidine is then hydrolyzed to afford this compound. acs.org This hydrolysis is typically achieved by heating the imino intermediate with dilute hydrochloric acid. acs.org Neutralization of the reaction mixture then precipitates the desired product. acs.org This two-step process, while established, can be sensitive to reaction conditions.

A related approach involves the methylation of bis-(β-cyanoethyl)-amine using formic acid and formaldehyde, followed by alcoholysis to convert the cyano groups to carbomethoxy or carbethoxy groups. googleapis.comgoogle.com The resulting diester then undergoes cyclization to yield a 1-methyl-3-carbomethoxy-4-piperidone, a derivative of the target compound. google.com

Table 1: Key Intermediates and Reagents in the Synthesis from Bis-(β-cyanoethyl)-amine

| Starting Material | Intermediate | Final Product | Key Reagents |

| Bis-(β-cyanoethyl)-amine | 3-Cyano-4-iminopiperidine | This compound | Sodium, Naphthalene, Dioxane, Hydrochloric Acid |

| Bis-(β-cyanoethyl)-amine | Bis-(β-cyanoethyl)-methylamine | 1-Methyl-3-carbomethoxy-4-piperidone | Formic Acid, Formaldehyde, Methanol (B129727), HCl |

The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters from diesters, and it has been extensively applied to the synthesis of piperidone rings. libretexts.orgmasterorganicchemistry.comwikipedia.org This reaction is particularly useful for creating five- and six-membered rings due to their inherent steric stability. wikipedia.org

In the context of piperidone synthesis, a primary amine is reacted with two equivalents of an alkyl acrylate (B77674) (e.g., methyl or ethyl acrylate) to form a diester. researchgate.netsci-hub.st This diester then undergoes an intramolecular cyclization in the presence of a base to yield a piperidone-3-carboxylate derivative. researchgate.netbeilstein-journals.org Subsequent hydrolysis and decarboxylation of this cyclic product can then lead to the desired 4-piperidone. dtic.mil

While the Dieckmann condensation is a cornerstone of piperidone synthesis, it can be a multi-step process that requires careful control of reaction conditions to avoid side reactions like the retro-Dieckmann reaction. researchgate.netsci-hub.st The choice of base and solvent can significantly impact the yield and purity of the final product. sci-hub.st For instance, the use of sodium hydride, sodium tert-butoxide, or sodium methoxide (B1231860) as the base has been explored to optimize the reaction. sci-hub.st

Table 2: Steps in Piperidone Synthesis via Dieckmann Condensation

| Step | Description | Key Reagents/Conditions |

| 1 | Formation of Diester | Primary amine, Alkyl acrylate |

| 2 | Dieckmann Condensation | Base (e.g., NaH, NaOtBu), Solvent |

| 3 | Hydrolysis & Decarboxylation | Acid, Heat |

Synthesis from Bis-(β-cyanoethyl)-amine and Subsequent Hydrolysis

Advanced and Novel Synthetic Strategies for Piperidone and Piperidine (B6355638) Scaffolds

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally friendly methods for the synthesis of piperidone and piperidine derivatives. These advanced strategies often offer advantages over classical methods in terms of step economy, stereocontrol, and functional group tolerance.

Biocatalysis has emerged as a powerful tool in organic synthesis, offering highly selective and environmentally benign routes to complex molecules. unimi.it In the context of piperidone synthesis, enzymes are being employed to perform key transformations with high stereoselectivity. nih.govthieme-connect.com

One notable approach combines chemical synthesis with biocatalysis in a chemo-enzymatic cascade. nih.govthieme-connect.com For example, readily available pyridinium (B92312) salts can be converted to enantioenriched piperidines. thieme-connect.com This process can involve the in-situ generation of a dihydropyridinium species from a tetrahydropyridine, catalyzed by an amine oxidase, followed by a reduction catalyzed by an ene-imine reductase to yield the chiral piperidine. thieme-connect.com

Another strategy utilizes enzymes for the C-H oxidation of piperidines, introducing hydroxyl groups at specific positions. news-medical.netchemistryviews.org This enzymatic hydroxylation can be followed by chemical modifications to build molecular complexity. news-medical.netchemistryviews.org For instance, enzymes like trans-4-proline hydroxylase have been used for this purpose. chemistryviews.org The combination of biocatalysis with other modern synthetic methods, such as cross-coupling reactions, provides a modular and efficient route to a wide range of piperidine derivatives. news-medical.netchemistryviews.org

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and piperidones are no exception. mdpi.commdpi.com Metal-catalyzed reactions offer efficient ways to form the piperidine ring and to introduce functional groups.

Metal-catalyzed cyclization reactions are a prominent strategy. For instance, gold(I)-catalyzed intramolecular hydroamination of unactivated olefins provides a mild and effective route to protected nitrogen heterocycles. organic-chemistry.org Similarly, palladium-catalyzed intramolecular hydroamination of unactivated alkenes has also been developed. organic-chemistry.org Radical-mediated cyclizations, using catalysts based on cobalt or copper, have also proven effective for the synthesis of piperidines from linear precursors. mdpi.comnih.govnih.gov

Cross-coupling reactions are invaluable for functionalizing the piperidine ring. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be used to introduce aryl or other substituents. mdpi.com In some cases, the coupling reaction can be combined with a hydrogenation step in a one-pot process, streamlining the synthesis. mdpi.com Nickel-catalyzed cross-coupling reactions have also been employed for the formation of C-N bonds, providing a method to couple piperidines with aryl halides. nih.gov These metal-catalyzed methods are often characterized by their high efficiency and broad substrate scope. mdpi.com

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates fragments from all starting materials. researchgate.netbeilstein-journals.org MCRs are prized for their atom economy, time savings, and ability to generate molecular diversity.

Several MCRs have been developed for the synthesis of highly functionalized piperidine derivatives. researchgate.net A common approach involves the condensation of an amine, an aldehyde, and a β-keto ester. Various catalysts, including sulfamic acid, have been shown to be effective for this transformation. These reactions often proceed through a cascade of events, such as the formation of an enamine followed by a Mannich-type reaction.

The development of novel MCRs continues to be an active area of research. For example, a four-component reaction involving an intermolecular Diels-Alder reaction has been reported for the construction of piperidone scaffolds. researchgate.net MCRs have also been utilized in the synthesis of spiro-piperidine derivatives, which are of interest in medicinal chemistry. nih.gov The versatility of MCRs makes them a powerful tool for the rapid generation of libraries of piperidone-containing compounds for biological screening. nih.govresearchgate.netbeilstein-journals.orgscielo.org.mx

Multicomponent Reactions (MCRs) for Piperidone Derivatives

Knoevenagel Condensation and Michael Addition Cascades

A prevalent strategy for constructing polysubstituted piperidines involves a domino sequence initiated by a Knoevenagel condensation followed by a Michael addition. mdpi.com This cascade approach allows for the formation of multiple carbon-carbon bonds in a single operational step, leading to complex molecular architectures from simple starting materials.

The reaction typically begins with the Knoevenagel condensation of an aldehyde with a C-H acidic compound, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), often catalyzed by a base like ammonium (B1175870) acetate (B1210297). mdpi.com The resulting electron-deficient olefin, an alkylidenemalononitrile, then serves as a Michael acceptor. The subsequent Michael addition of a second C-H acid to this intermediate generates a new adduct. mdpi.com This is followed by a Mannich reaction and intramolecular cyclization to form the piperidine ring. mdpi.comnih.gov Dehydration of the resulting 2-hydroxypiperidine intermediate can lead to the corresponding tetrahydropyridine. mdpi.com

This multi-step, one-pot process is highly atom-efficient and provides access to a diverse range of substituted piperidines. mdpi.com The reaction mechanism involves several key intermediates, and the conditions can be tuned to favor the formation of specific products.

Stereoselective Synthesis using Ammonium Acetate

Ammonium acetate has proven to be a versatile and crucial reagent in the stereoselective synthesis of highly substituted piperidine derivatives. It can function both as a nitrogen source for the piperidine ring and as a catalyst for deprotonating C-H acids. mdpi.comresearchgate.net This dual role is particularly valuable in multicomponent reactions (MCRs).

One notable application is the pseudo six-component synthesis of polysubstituted piperidines from benzaldehydes, malononitrile, and ammonium acetate, which demonstrates high yields and excellent stereoselectivity. mdpi.com The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and Mannich reaction, ultimately leading to the formation of the piperidine ring with a high degree of stereocontrol. nih.gov The stereoselectivity is influenced by the reaction conditions and the nature of the substrates. mdpi.com

For instance, in a pseudo four-component synthesis, the reaction between alkylidenemalononitriles, 3-oxopropanecarboxylates, aldehydes, and ammonium acetate can yield polysubstituted 1,4,5,6-tetrahydropyridines. mdpi.com The process is highly stereoselective, often yielding a single diastereomer. nih.gov However, side reactions such as retro-Knoevenagel condensation can sometimes occur, leading to by-products. mdpi.com

The use of ammonium acetate has also been extended to the synthesis of piperidinols by using esters of 3-oxocarboxylic acids in place of aldehydes, resulting in products with four stereocenters. mdpi.com

Intramolecular Cyclization Approaches for Piperidine Ring Formation

Intramolecular cyclization represents a fundamental strategy for the formation of the piperidine ring. mdpi.com In this approach, a linear precursor containing a nitrogen atom and a suitable electrophilic or radical center is designed to undergo ring closure.

One common method involves the intramolecular cyclization of an amino group onto an activated double bond or an aldehyde. For example, a six-step domino reaction starting with a Knoevenagel condensation can lead to a 2-substituted 5-amino-3,5-diaryl-4,4-dicyanopentanoic acid intermediate, which then undergoes intramolecular cyclization to yield a polysubstituted 2-hydroxypiperidine. mdpi.com

Radical-mediated cyclizations offer another powerful tool for piperidine synthesis. These reactions can be initiated by various means, including the use of catalysts like cobalt(II) for the cyclization of linear amino-aldehydes. mdpi.com Another example is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, which proceeds through an acid-mediated alkyne functionalization to form an iminium ion that subsequently cyclizes. mdpi.com

Palladium-catalyzed azide (B81097) reduction followed by cyclization is another effective method. mdpi.com Additionally, the diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, allows for stereochemical control over the final piperidine product. mdpi.com

Eco-Friendly and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of environmentally benign and sustainable methods for the synthesis of heterocyclic compounds, including this compound derivatives. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. oatext.commdpi.com This technology has been successfully applied to the synthesis of various heterocyclic systems.

For example, the Knoevenagel condensation of aromatic aldehydes and cyanoacetamide can be efficiently carried out under microwave irradiation in the absence of a solvent, providing α,β-unsaturated compounds in excellent yields (81-99%) within 30-60 seconds. oatext.com Similarly, the synthesis of 3-cyano-2-pyridones has been achieved through microwave-assisted reactions of ethyl 2-cyano-3-(substituted phenyl) acrylates, acetophenone, and ammonium acetate, with optimal results often obtained in solvent-free conditions. researchgate.net

Microwave-assisted multi-component reactions are particularly attractive for their efficiency. The synthesis of pyrano[2,3-c]pyrazole derivatives of indole (B1671886) has been accomplished via a four-component reaction under microwave irradiation, reducing the reaction time from hours to minutes and affording high yields. scispace.com In another instance, the synthesis of cinnoline (B1195905) derivatives was conducted inside natural microcapsules using microwave assistance, highlighting the potential for novel reaction environments. rsc.org

| Product | Method | Reaction Time | Yield | Reference |

| α,β-unsaturated compounds | Microwave-assisted Knoevenagel condensation | 30-60 sec | 81-99% | oatext.com |

| 3-Cyano-2-pyridones | Microwave synthesis (solvent-free) | 2 min | - | researchgate.net |

| Pyrano[2,3-c]pyrazole derivatives | Microwave-assisted four-component synthesis | 5-6 min | 73-84% | scispace.com |

The development of catalyst-free and green solvent-based synthetic methods is a cornerstone of sustainable chemistry. These approaches reduce the reliance on potentially toxic and expensive catalysts and volatile organic solvents.

Several syntheses of heterocyclic compounds have been reported to proceed efficiently without a catalyst. For instance, the one-pot, three-component synthesis of 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo mdpi.comresearchgate.netchromeno[2,3-d]pyrimidine-4,6,11(5H)-triones has been achieved in aqueous ethanol (B145695) at room temperature without any catalyst. nih.gov Similarly, the synthesis of chromene carbonitriles has been reported via a catalyst-free multi-component reaction in ethanol at room temperature. orientjchem.org

Grinding, a solvent-free technique, has been employed for the synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes from aromatic aldehydes, resorcinol, and malononitrile in the presence of a catalytic amount of sodium carbonate. sharif.edu Water, as a green solvent, has been utilized for the synthesis of tetraketones through a tandem Knoevenagel condensation and Michael addition at room temperature without a catalyst. rsc.org Polyethylene glycol (PEG-200) has also been used as a green solvent for the catalyst-free, one-pot, three-component synthesis of functionalized N-amino-3-cyano-2-pyridone. researchgate.net

| Product | Method | Conditions | Reference |

| Benzo mdpi.comresearchgate.netchromeno[2,3-d]pyrimidines | Catalyst-free, one-pot, three-component | Aqueous ethanol, room temperature | nih.gov |

| Chromene carbonitriles | Catalyst-free, multi-component | Ethanol, room temperature | orientjchem.org |

| 2-Amino-3-cyano-7-hydroxy-4H-chromenes | Grinding, Na2CO3 catalyst | Solvent-free | sharif.edu |

| Tetraketones | Catalyst-free, tandem reaction | Water, room temperature | rsc.org |

| N-amino-3-cyano-2-pyridone | Catalyst-free, one-pot, three-component | PEG-200 | researchgate.net |

Microwave-Assisted Synthesis

Functionalization Strategies for this compound

The functionalization of the this compound scaffold is crucial for creating a diverse range of derivatives with potential applications in medicinal chemistry and materials science. Strategies often target the nitrogen atom, the α-carbon to the cyano group, or the keto group, allowing for the introduction of various substituents and the construction of more complex molecular architectures.

Direct C-H functionalization of piperidines, particularly at the β-position (C-3), remains a significant synthetic challenge due to the unactivated nature of these bonds. nih.gov However, recent advances in photoredox catalysis have enabled the β-functionalization of saturated aza-heterocycles. nih.gov One approach involves a two-step sequence where a photoredox-catalyzed dehydrogenation of a saturated aza-heterocycle produces an ene-carbamate, which then undergoes an anti-Markovnikov hydrofunctionalization with various nucleophiles. nih.gov

Conventional methods for synthesizing β-functionalized piperidines often rely on the nucleophilic substitution of a sulfonate ester derived from a 3-hydroxypiperidine. nih.gov Another strategy involves the functionalization of pyridinium salts followed by hydrogenation. nih.gov

Transition-metal-free methods have also been developed for the multiple functionalization of piperidines. One such protocol involves the oxidation of piperidines to α,β-unsaturated 2-piperidones, which can then undergo conjugate addition with Grignard reagents to introduce substituents at the 4-position. researchgate.net

The vinylogous reactivity of related compounds like 3-cyano-4-methylcoumarins has been explored for C-3 functionalization. researchgate.net This suggests that similar strategies could potentially be applied to this compound derivatives.

Derivatization at the Piperidone Nitrogen Atom (N-Substitution)

The nitrogen atom of the piperidone ring is a common site for modification, allowing for the introduction of various substituents. These N-substituted derivatives are often synthesized through reactions with alkylating or acylating agents.

One approach involves the reaction of a piperidine derivative with a suitable electrophile. For instance, N-substituted 4-piperidones can be prepared through the cyclization of N-alkyl-di-(β-carbethoxyethyl)-amines or N-alkyl-di-(β-cyanoethyl)-amines. acs.org Another method involves the condensation of 4-cyano-4-(phenylamino)piperidine with methyl 3-bromopropanoate (B1231587) in the presence of a base like potassium carbonate or sodium hydride. This reaction proceeds via nucleophilic substitution to yield methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate.

The synthesis of N-acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-ones has also been reported, showcasing the versatility of N-acylation in creating diverse piperidone structures. chemrevlett.com Furthermore, N-benzyl piperidin-4-one oxime derivatives have been synthesized and characterized. chemrevlett.com

Table 1: Examples of N-Substitution Reactions of Piperidine Derivatives

| Starting Material | Reagent | Product | Reference |

| 4-Cyano-4-(phenylamino)piperidine | Methyl 3-bromopropanoate | Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate | |

| t(3)-Isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-one | Acylating agent | N-Acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-one | chemrevlett.com |

| N-Benzyl piperidin-4-one | Oxime formation reagents | N-Benzyl piperidin-4-one oxime | chemrevlett.com |

Modifications at the Carbonyl Group (C-4 Position)

The carbonyl group at the C-4 position of the piperidone ring is a key functional group for various transformations. It can undergo reactions typical of ketones, such as condensation and reduction.

For example, the carbonyl group can react with primary amines and an alkali metal cyanide to introduce both a nitrile and a secondary amino group at the 4-position simultaneously. google.com This reaction is typically carried out in an aqueous organic carboxylic acid system, such as acetic acid. google.com The resulting 1-benzyl-4-substituted-4-aminopiperidines are useful intermediates for further synthesis. google.com

The carbonyl group can also be involved in the formation of spirocyclic compounds. A base-mediated intramolecular cyclization (Dieckmann reaction) of a diester precursor can lead to a piperidin-4-one ester, which can then be decarboxylated to yield a spiro compound. beilstein-journals.org

Table 2: Reactions at the Carbonyl Group of Piperidone Derivatives

| Starting Material | Reagents | Product | Reaction Type | Reference |

| 1-Benzyl-4-piperidone | Primary amine, alkali metal cyanide | 1-Benzyl-4-cyano-4-aminopiperidine derivative | Condensation | google.com |

| Diester precursor | Base (e.g., sodium ethoxide) | Piperidin-4-one ester | Dieckmann Cyclization | beilstein-journals.org |

Introduction of Substituents at the C-3 Position via the Cyano Group

The cyano group at the C-3 position provides a handle for introducing a variety of substituents. The electron-withdrawing nature of the cyano group activates adjacent positions and can participate in cyclization and condensation reactions.

The cyano group can be hydrolyzed to a carboxylic acid. For instance, hydrolysis of a cyano-substituted piperidine using 50% sulfuric acid at 90°C for 24 hours can yield the corresponding carboxylic acid derivative.

The cyano group can also participate in cycloaddition reactions. For example, the [3+3] cyclization of 3-(cyanoacetyl)-indoles with certain reagents can lead to the formation of pyran derivatives containing an indole scaffold. rsc.org In other instances, the cyano group can be a key component in multicomponent reactions for the synthesis of complex heterocyclic systems like substituted pyridines. ekb.egmdpi.com For instance, a one-pot, four-component reaction of 3-(cyanoacetyl)indoles, aromatic aldehydes, a ketone, and ammonium acetate can produce 3-cyano-2-(1H-indol-3-yl)-6-substituted-pyridine derivatives. rsc.org

Table 3: Reactions Involving the Cyano Group at C-3

| Starting Material | Reagents | Product | Reaction Type | Reference |

| Cyano-substituted piperidine | 50% Sulfuric acid | Carboxylic acid derivative | Hydrolysis | |

| 3-(Cyanoacetyl)indole, dialkyl acetylenedicarboxylates, isocyanides | - | 4-H-pyran derivative | [3+3] Cycloaddition | rsc.org |

| 3-(Cyanoacetyl)indole, aromatic aldehyde, ketone, ammonium acetate | Acetic acid, ethane-1,2-diol (microwave) | 3-Cyano-2-(1H-indol-3-yl)-6-substituted-pyridine | Multicomponent Reaction | rsc.org |

Reactions Involving α-Carbons to the Piperidone Carbonyl

The α-carbons to the piperidone carbonyl (C-3 and C-5) are susceptible to electrophilic substitution reactions, similar to other ketones. msu.edulibretexts.org These reactions often proceed through the formation of an enol or enolate intermediate. msu.edu

Halogenation is a common reaction at the α-carbon. For instance, acid-catalyzed chlorination and bromination can occur at the α-position of carboxylic acid derivatives, although they are generally slower than with ketones. msu.edu The Hell-Volhardt-Zelinsky reaction provides a method for the α-halogenation of carboxylic acids by first converting the acid to its acyl halide. msu.edu

Alkylation of the α-carbon can be achieved through the reaction of enamines with alkyl halides. masterorganicchemistry.com Enamines, formed from the reaction of a ketone with a secondary amine, are nucleophilic at the α-carbon and can react with electrophiles like methyl iodide in an SN2 reaction. masterorganicchemistry.com

The formation of iminium intermediates in the piperidine ring can lead to bioactivation. For example, α-hydroxylation of the piperidine ring followed by dehydration can form an iminium ion, which can then be trapped by nucleophiles like cyanide. rsc.org

Table 4: Reactions at the α-Carbons of Piperidone Derivatives

| Reaction Type | Reagents/Conditions | Product | Key Intermediate | Reference |

| Halogenation | Halogen, acid or base catalyst | α-Halogenated piperidone | Enol/Enolate | msu.edu |

| Alkylation | Secondary amine (to form enamine), alkyl halide | α-Alkylated piperidone | Enamine | masterorganicchemistry.com |

| Cyanide Adduction | Potassium cyanide (in metabolic studies) | α-Cyano adduct | Iminium ion | rsc.org |

Reactivity and Reaction Mechanisms of 3 Cyano 4 Piperidone

Nucleophilic Additions to the Carbonyl Group

The carbonyl group at the C-4 position of the piperidone ring is a primary site for nucleophilic attack. These reactions are fundamental to the construction of more elaborate molecular architectures.

Common nucleophilic addition reactions include:

Reduction: The carbonyl group can be readily reduced to a hydroxyl group using various reducing agents, such as sodium borohydride, to form the corresponding 4-hydroxypiperidine (B117109) derivative.

Grignard Reactions: The addition of Grignard reagents (R-MgX) to the carbonyl carbon creates a new carbon-carbon bond and, after acidic workup, yields a tertiary alcohol. researchgate.net

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, providing a route to 4-alkylidene piperidine (B6355638) derivatives.

The presence of the electron-withdrawing cyano group at the adjacent C-3 position can influence the reactivity of the carbonyl group, potentially making it more susceptible to nucleophilic attack compared to a simple piperidone.

Condensation Reactions of 3-Cyano-4-piperidone

Condensation reactions involving this compound are crucial for the synthesis of fused heterocyclic systems and other complex structures. These reactions often involve both the active methylene (B1212753) group adjacent to the cyano and carbonyl groups, as well as the carbonyl group itself.

Knoevenagel Condensation: The Knoevenagel condensation is a prominent reaction for this compound. It involves the reaction of the active methylene group at the C-3 position with an aldehyde or ketone in the presence of a basic catalyst, such as piperidine or pyridine (B92270). wikipedia.org This is followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The Doebner modification of this reaction utilizes pyridine as a solvent and is particularly useful when one of the activating groups is a carboxylic acid, leading to condensation followed by decarboxylation. organic-chemistry.org

Gewald Reaction: this compound can participate in the Gewald reaction, a multicomponent reaction that forms a thiophene (B33073) ring. researchgate.net This one-pot synthesis typically involves the reaction of a ketone (in this case, this compound), an active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base like triethylamine (B128534) or morpholine. researchgate.netchemrxiv.org This reaction leads to the formation of highly substituted 2-aminothiophenes fused to the piperidine ring. ekb.egthieme-connect.com

Reactions with Hydrazines: Condensation of this compound with hydrazine (B178648) or its derivatives can lead to the formation of fused pyrazole (B372694) systems. For instance, reaction with hydrazine hydrate (B1144303) can yield pyrazolo[4,3-c]pyridine derivatives. ijsr.netgoogle.com The initial step is the formation of a hydrazone at the C-4 position, which can then undergo intramolecular cyclization involving the cyano group.

Transformations Involving the Cyano Functionality

The cyano group in this compound is a versatile functional group that can undergo a variety of transformations, significantly expanding the synthetic utility of this scaffold.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. Acidic hydrolysis of 3-cyano-4-iminopiperidine (B1346474), an intermediate in the synthesis of this compound, yields the piperidone itself. acs.org

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride. This transformation provides a route to 3-(aminomethyl)-4-piperidone derivatives, which are valuable building blocks for further functionalization.

Cyclization Reactions: The cyano group is an excellent participant in intramolecular cyclization reactions. For example, it can react with a neighboring functional group, introduced through other reactions, to form new heterocyclic rings. The reaction with hydrazines mentioned earlier is a prime example of the cyano group's role in cyclization. ijsr.netgoogle.com

Addition of Nucleophiles: The carbon-nitrogen triple bond of the cyano group can be attacked by nucleophiles. For instance, the reaction with organometallic reagents can lead to the formation of ketones after hydrolysis of the intermediate imine.

Rearrangement Reactions of Piperidone Derivatives

While specific rearrangement reactions of this compound itself are not extensively documented in the provided context, piperidone derivatives can undergo various rearrangements. For instance, spiro-indoline derivatives, which can be synthesized from precursors related to piperidones, can be formed through Fischer-type condensation/rearrangement sequences. google.com Additionally, Dimroth rearrangements can occur in certain pyridone derivatives that may be synthesized from precursors involving cyano groups. orientjchem.org It is plausible that under specific conditions, derivatives of this compound could undergo skeletal rearrangements, although this is a less common reaction pathway compared to the transformations of its primary functional groups.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity critical considerations in its reactions. The outcome of a reaction often depends on the nature of the reagents and the reaction conditions.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, a mild reducing agent might selectively reduce the carbonyl group without affecting the cyano group. Conversely, specific reagents can be chosen to target the cyano group while leaving the ketone intact.

Regioselectivity: This is particularly important in reactions involving the active methylene group and the carbonyl group. In the Gewald reaction, for instance, the initial condensation typically occurs at the active methylene position (C-3), followed by cyclization involving the carbonyl group. researchgate.net The choice of catalyst can significantly influence the regioselectivity of certain multicomponent reactions. In radical functionalization of related cyanopyridines, the regioselectivity of addition (e.g., at the C2 or C4 position) can be controlled by the choice of photocatalyst quenchers. rsc.org

The ability to control both chemo- and regioselectivity is paramount for the effective use of this compound as a building block in the synthesis of complex target molecules.

Advanced Spectroscopic and Structural Characterization of 3 Cyano 4 Piperidone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the chemical structure of 3-Cyano-4-piperidone and its analogs in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the molecule.

In the ¹H NMR spectra of this compound derivatives, the protons of the piperidone ring exhibit characteristic chemical shifts and coupling patterns. For instance, in N-substituted derivatives, the protons on the carbons adjacent to the nitrogen and the carbonyl group show distinct signals. The chemical shifts are influenced by the nature of the substituent on the nitrogen atom and other groups attached to the piperidone ring. arkat-usa.org For example, the ¹H NMR spectrum of 2-amino-4-phenyl-6-(prop-2-ynyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile, a related heterocyclic system, displays specific signals for the protons in the heterocyclic ring, which helps in confirming its structure. arkat-usa.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon (C=O) of the piperidone ring typically appears at a downfield chemical shift, while the carbon of the cyano group (C≡N) also has a characteristic resonance. arkat-usa.org The chemical shifts of the other carbon atoms in the piperidone ring and any substituents provide further structural confirmation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish the connectivity between protons and carbons, aiding in the complete assignment of the NMR spectra. nih.gov

Table 1: Representative ¹H NMR and ¹³C NMR Data for Derivatives Related to this compound

| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Amino-4-phenyl-6-(prop-2-ynyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile arkat-usa.org | 7.30-7.45 (m, 5H, Ar-H), 4.60 (s, 2H, NH₂), 3.50 (s, 2H, CH₂), 3.20 (t, 2H, CH₂), 2.80 (t, 2H, CH₂), 2.20 (s, 1H, C≡CH) | 159.4, 157.9, 153.0, 137.8, 135.1, 129.3, 129.1, 128.9, 128.4, 128.0, 127.3, 119.0, 116.6, 90.0, 62.3, 54.0, 49.1, 33.1 |

| 2-Amino-3-cyano-4-(4-cyanophenyl)-6,7-methylendioxy-4H-chromene nih.gov | 7.74 (d, 2H), 7.46 (d, 2H), 6.60 (s, 1H), 6.51 (s, 1H), 6.24 (bs, 2H, NH₂), 5.97 (d, 2H), 4.81 (s, 1H) | Not provided in snippet |

| 2-Amino-3-cyano-6,7-methylendioxy-4-(pyridin-4-yl)-4H-chromene nih.gov | 8.50–8.53 (m, 2H), 7.22–7.24 (m, 2H), 6.61 (s, 1H), 6.54 (s, 1H), 6.27 (bs, 2H, NH₂), 5.98 (d, 2H), 4.71 (s, 1H) | 161.5, 154.8, 151.1, 148.5, 145.7, 144.3, 123.4, 119.8, 114.9, 108.0, 102.8, 98.7, 57.5, 41.7 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, which typically appears in the range of 1680-1720 cm⁻¹. google.com Another characteristic absorption is that of the cyano group (C≡N), which gives rise to a sharp, medium-intensity band around 2200-2250 cm⁻¹. arabjchem.org The presence of an N-H bond in the parent compound or secondary amine derivatives will show a stretching vibration in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl portions of the molecule are observed around 2850-3000 cm⁻¹.

For instance, in various derivatives of 3-cyano-4-imino-4H-pyrido[1,2-a]pyrimidine, the cyano group stretching is consistently observed between 2185 and 2215 cm⁻¹. arabjchem.org Similarly, for N-substituted-3-cyano-4-methyl-6-hydroxy-2-pyridones, the cyano stretch is found at about 2200 cm⁻¹, and the carbonyl stretch is around 1600 cm⁻¹. bibliomed.org

Table 2: Characteristic IR Absorption Frequencies for this compound and Related Derivatives

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Reference |

| Cyano | C≡N | 2200 - 2250 | arabjchem.org |

| Carbonyl (Ketone) | C=O | 1680 - 1720 | google.com |

| Amine (N-H Stretch) | N-H | 3300 - 3500 | arabjchem.org |

| Alkane (C-H Stretch) | C-H | 2850 - 3000 | orientjchem.org |

| Imine (C=N Stretch) | C=N | ~1636 | orientjchem.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns of this compound and its derivatives. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. For example, the calculated molecular weight for 3-E-Benzylidene-2,2,6,6-tetramethyl-4-oxopiperidine is 243.34, and its mass spectrum shows a molecular ion peak at m/z 243. google.com The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. Weak bonds are more likely to break, leading to characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule. For instance, in the mass spectrum of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, the fragmentation often leads to a prominent peak corresponding to the [C₈H₈NS]⁺ fragment ion. mdpi.com

Table 3: Mass Spectrometry Data for Selected Piperidone and Cyano-Containing Derivatives

| Compound | Molecular Formula | Calculated Molecular Weight | Observed Molecular Ion (m/z) | Reference |

| 3-E-Benzylidene-2,2,6,6-tetramethyl-4-oxopiperidine | C₁₆H₂₁NO | 243.34 | 243 | google.com |

| 3-(α-Hydroxy-p-methylbenzyl)-2,2,6,6-tetramethyl-4-oxopiperidine | C₁₇H₂₅NO₂ | 275.39 | 275 | google.com |

| 2-(Phenylamino)-2H-chromene-3-carbonitrile | C₁₆H₁₂N₂O | 248.28 | 249.20 [M+H]⁺ | derpharmachemica.com |

| 2-(Cyclohexylamino)-2H-chromene-3-carbonitrile | C₁₆H₁₈N₂O | 254.33 | 255.35 [M+H]⁺ | derpharmachemica.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule.

For derivatives of 4-piperidone, X-ray crystallography can confirm the conformation of the piperidine (B6355638) ring, which typically adopts a chair conformation. chemrevlett.com For example, the crystal structure of (3E,5E)-1-(4-cyanobenzenesulfonyl)-3,5-bis[4-(trifluoromethyl)benzylidene]piperidin-4-one dichloromethane (B109758) monosolvate revealed that the two aryl rings adopt an E stereochemistry with respect to the olefinic double bonds. nih.gov In another example, the crystal structure of 1-(S-α-phenylethyl)-3-(2-cyanoethyl)-4-piperidone confirmed the S-configuration of the new chiral center at the C3 position of the piperidone ring. osti.gov

This technique also elucidates intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the crystal lattice. nih.gov

Table 4: Crystallographic Data for a Derivative of this compound

| Parameter | (3E,5E)-1-(4-cyanobenzenesulfonyl)-3,5-bis[4-(trifluoromethyl)benzylidene]piperidin-4-one dichloromethane monosolvate nih.gov |

| Chemical Formula | C₂₈H₁₈F₆N₂O₃S·CH₂Cl₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.334(3) |

| b (Å) | 18.068(5) |

| c (Å) | 15.656(4) |

| β (°) | 99.458(5) |

| Volume (ų) | 2882.0(13) |

| Z | 4 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. Unlike standard mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

HRMS is particularly valuable for confirming the identity of newly synthesized compounds. For example, in the synthesis of 2-amino-3-cyano-4H-chromene derivatives, HRMS was used to confirm the elemental composition of the products. The calculated mass for C₁₉H₁₅N₃O₃ was 333.1113, and the found mass was 333.1108, which is well within the acceptable error range, thus confirming the proposed structure. nih.gov Similarly, for (3E,5E)-1-(4-cyanobenzenesulfonyl)-3,5-bis[4-(trifluoromethyl)benzylidene]piperidin-4-one, HRMS was used alongside other spectroscopic techniques for its characterization. nih.gov

Computational Chemistry and Theoretical Studies on 3 Cyano 4 Piperidone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to piperidone derivatives to understand their geometry, electronic properties, and chemical reactivity. nih.govresearchgate.net

Researchers employ DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), to explore geometric parameters and analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity as it implies that less energy is required to induce charge transfer within the molecule. nih.gov

Natural Bond Orbital (NBO) analysis is another DFT-based technique used to study charge delocalization, hyperconjugative interactions, and the stability of the molecule. researchgate.net For instance, in studies of 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives, NBO analysis has quantified the stabilization energies associated with electron delocalization from donor to acceptor orbitals, providing a deeper understanding of the molecule's electronic landscape. nih.gov

Furthermore, DFT calculations allow for the prediction of global reactivity parameters, which are derived from HOMO and LUMO energies. These parameters help in understanding the reactive nature of the compounds. nih.govresearchgate.netacs.org

Table 1: Global Reactivity Parameters Calculated via DFT for Piperidone Derivatives (Note: This table is representative of data typically generated for piperidone derivatives in computational studies and is based on findings for related structures.)

| Parameter | Symbol | Formula | Typical Significance |

| Ionization Potential | I | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity | A | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness | η | η = (I - A) / 2 | Measures resistance to change in electron configuration. |

| Chemical Softness | S | S = 1 / η | The inverse of hardness; indicates higher reactivity. |

| Electronegativity | χ | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index | ω | ω = χ² / (2η) | Measures the propensity to accept electrons. |

This data is illustrative, based on methodologies described in cited literature. nih.govresearchgate.net

Molecular Docking Studies of 3-Cyano-4-piperidone Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. bohrium.commdpi.com

Studies have utilized 1-Boc-3-cyano-4-piperidone as a building block to synthesize novel heterocyclic compounds, such as thiazolyl pyrazoles, which were subsequently evaluated for their therapeutic potential. researchgate.net Molecular docking simulations of these derivatives into the active sites of target proteins help to elucidate their mechanism of action at a molecular level. researchgate.net The docking process reveals key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket. bohrium.commdpi.com

For example, various pyridine-3-carbonitrile (B1148548) derivatives have been docked into the active site of Cyclin-Dependent Kinase 2 (CDK2), a target in cancer therapy. bohrium.com These studies help to rationalize the observed biological activity and provide a structural basis for the structure-activity relationships (SAR). bohrium.com The binding energy, often calculated as a docking score, provides an estimate of the binding affinity, with lower scores typically indicating a more favorable interaction.

Table 2: Representative Molecular Docking Results for a Cyanopyridone Derivative (Note: This table illustrates typical data obtained from docking studies on related structures, such as those targeting VEGFR-2.)

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Cyanopyridone Derivative 5a | VEGFR-2 | -8.5 | Cys919, Asp1046, Glu885 | Hydrogen Bond |

| Cyanopyridone Derivative 5a | VEGFR-2 | -8.5 | Val848, Ala866, Leu840 | Hydrophobic Interaction |

| Cyanopyridone Derivative 5e | VEGFR-2 | -9.2 | Cys919, Asp1046 | Hydrogen Bond |

| Cyanopyridone Derivative 5e | VEGFR-2 | -9.2 | Val916, Leu1035, Phe1047 | Hydrophobic Interaction |

This data is illustrative and based on findings for cyanopyridone derivatives reported in the literature. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For piperidone derivatives, QSAR studies are performed to develop predictive models that can guide the design of new analogs with enhanced potency. researchgate.net

In a comparative QSAR study on a series of 3,5-bis(arylidene)-4-piperidone derivatives with cytotoxic activity, various molecular descriptors were calculated to represent the physicochemical properties of the molecules. researchgate.net These descriptors fall into several categories, including electronic, steric, topological, and geometrical. Using statistical methods like Multiple Linear Regression (MLR) and Genetic Algorithm-Partial Least Squares (GA-PLS), researchers build mathematical models that correlate these descriptors with the observed biological activity (e.g., IC50 values). researchgate.netrsc.org

The resulting QSAR models are validated internally and externally to ensure their robustness and predictive power. The models highlight which descriptors are most influential in determining the activity. For the 3,5-bis(arylidene)-4-piperidone series, it was found that molecular density, topological indices (like the Balaban index), and certain geometrical indices were crucial for their cytotoxic properties. researchgate.net Such insights are invaluable for medicinal chemists to rationally design more effective compounds.

Table 3: Key Molecular Descriptors in QSAR Models for Cytotoxicity of 4-Piperidone Derivatives

| Descriptor Type | Example Descriptor | Influence on Cytotoxicity |

| Topological | Second Zagreb Index (X2A) | Found to be a significant factor in predictive models. researchgate.net |

| Constitutional | Molecular Density | Positively correlated with the cytotoxic properties. researchgate.net |

| Geometrical | Gravitational Index | Important for determining the molecule's interaction with its target. researchgate.net |

| Physicochemical | LogP (Lipophilicity) | Influences cell permeability and interaction with binding sites. |

This table is based on the findings from a comparative QSAR study on 3,5-bis(arylidene)-4-piperidone derivatives. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving piperidone scaffolds, such as the piperidine-catalyzed Knoevenagel condensation, theoretical calculations can map out the entire reaction pathway, identify intermediates and transition states, and calculate the associated energy barriers. nih.govacs.org

A study on the Knoevenagel condensation between benzaldehyde (B42025) and acetylacetone (B45752) catalyzed by piperidine (B6355638) in methanol (B129727) used computational methods to obtain the free energy profile of the reaction. acs.org The mechanism was found to initiate with the formation of an iminium ion from the aldehyde and piperidine. This process involves a carbinolamine intermediate, and calculations showed that the decomposition of this intermediate to the iminium ion is the rate-determining step. acs.org

The calculations also revealed the crucial role of the solvent and other species. For instance, the hydroxide (B78521) ion eliminated during iminium ion formation acts as the base that deprotonates the active methylene (B1212753) compound (acetylacetone in this case), forming an enolate. This enolate then attacks the iminium ion, leading to an addition intermediate, which subsequently eliminates the piperidine catalyst to yield the final product. acs.org The activating effect of a cyano group, by increasing the acidity of adjacent protons, can also be computationally modeled to understand its influence on reaction rates. rsc.org

Table 4: Calculated Free Energy Barriers for Piperidine-Catalyzed Knoevenagel Condensation

| Reaction Step | Transition State | Calculated Free Energy Barrier (kcal/mol) |

| Carbinolamine Formation (Methanol-catalyzed) | TS1b | 19.6 |

| Iminium Ion Formation (Rate-determining) | TS2 | 22.8 |

| Enolate Attack on Iminium Ion | TS3 | 13.0 |

| Catalyst Elimination | TS4 | 19.8 |

Data is from a theoretical study on the Knoevenagel condensation mechanism. acs.org

Conformational Analysis of the Piperidone Ring

The piperidone ring, like cyclohexane, is not planar and typically adopts a chair conformation to minimize steric and torsional strain. The specific conformation, including the axial or equatorial orientation of its substituents, is critical for its chemical reactivity and biological activity. Computational methods, alongside experimental techniques like NMR spectroscopy, are used to perform conformational analysis. rsc.orgcdnsciencepub.comnih.gov

For substituted 4-piperidones, the substituents can exist in either an axial or equatorial position on the chair-like ring. The preferred conformation is determined by the balance of various steric and electronic interactions. For instance, in the cyanohydrin of 1,3-dimethyl-4-piperidone, the relative orientation of the cyano and hydroxyl groups is crucial. The cyano group is sterically less demanding than a hydroxyl group, which influences the conformational equilibrium. cdnsciencepub.com

Molecular mechanics calculations and NMR J-value analysis have been used to determine the conformational free energies of 4-substituted piperidines. nih.gov These studies show that for non-polar substituents, the conformational energies are similar to those in analogous cyclohexanes. However, for polar substituents, protonation of the piperidine nitrogen can significantly stabilize the conformer where the substituent is in the axial position due to favorable electrostatic interactions between the substituent and the protonated nitrogen. nih.gov This demonstrates that the electronic environment can reverse the expected conformational preference based on sterics alone.

Applications of 3 Cyano 4 Piperidone As a Synthetic Intermediate

Precursor in the Synthesis of Diverse Piperidine (B6355638) Derivatives

The piperidine scaffold is a common feature in many pharmaceuticals and natural products, making the synthesis of piperidine derivatives an area of significant interest. mdpi.com 3-Cyano-4-piperidone is a key starting material for creating a diverse range of substituted piperidines. mdpi.com The presence of both a ketone and a nitrile group allows for sequential or one-pot reactions to introduce various substituents onto the piperidine ring.

For instance, the ketone can be reduced to a hydroxyl group, which can then be further functionalized. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations, combined with reactions at the nitrogen atom of the piperidine ring, provide access to a wide variety of mono-, di-, and tri-substituted piperidine derivatives. The development of methods for the synthesis of N-substituted 4-piperidones has been a focus of research, highlighting the importance of this class of compounds. kcl.ac.uk

Building Block for Complex Heterocyclic Systems

The reactivity of this compound extends beyond the synthesis of simple piperidine derivatives, enabling its use as a building block for more complex heterocyclic systems.

This compound can be utilized in cyclocondensation reactions to create fused heterocyclic systems where the piperidine ring is merged with another ring. These reactions often involve the participation of both the cyano group and the ketone, or functional groups derived from them, to form the new ring. This strategy has been employed to synthesize a variety of bicyclic and polycyclic structures containing a piperidine core.

Spiro-heterocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. This compound is a valuable precursor for the synthesis of spiro-heterocycles where the spiro atom is the C4 position of the piperidine ring. researchgate.net

One common approach involves the reaction of this compound with a binucleophilic reagent. For example, a three-component reaction between isatin (B1672199), malononitrile (B47326), and 8-hydroxyquinoline (B1678124) in the presence of piperidine can yield functionalized spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. rhhz.net In this reaction, the initial condensation of isatin and malononitrile is followed by a Michael addition of the 8-hydroxyquinoline and subsequent intramolecular cyclization to form the spiro system. rhhz.net Similarly, spiro[indoline-3,4'-piperidines] have been synthesized through cyclization of a molecule already containing a piperidino moiety. google.com The synthesis of spiro-β-lactams and spiro-thiazolidinones has also been reported, showcasing the versatility of this building block. tandfonline.com

This compound can serve as a starting material for the synthesis of pyridine (B92270) and pyridone derivatives. These transformations often involve ring-opening and subsequent recyclization reactions, or dehydrogenation of the piperidone ring.

For example, 3-cyano-2-pyridone derivatives can be synthesized through various methods, including the reaction of enones with cyanoacetamide or the reaction of 1,3-dicarbonyl compounds with malononitrile. rsc.org One-pot reactions involving cyanoacetohydrazide, activated nitrile substrates, and aromatic aldehydes in the presence of piperidine have been developed to produce N-amino-3-cyano-2-pyridone derivatives. rsc.orgresearchgate.net Additionally, the reaction of chalcones with ethyl cyanoacetate (B8463686) in the presence of piperidine can yield 3-cyano-2(1H)-pyridone derivatives. orientjchem.org

The following table summarizes some examples of multicomponent reactions used to synthesize pyridone derivatives:

| Reactants | Catalyst | Product | Reference |

| Cyanoacetamide, Aryl aldehydes, Ethyl acetoacetate, Ammonium (B1175870) acetate (B1210297) | Pyridine | Polysubstituted dihydropyridones | nih.gov |

| Cyanoacetohydrazide, Activated nitrile substrates, Aromatic aldehydes | Piperidine | N-amino-3-cyano-2-pyridone derivatives | rsc.orgresearchgate.net |

| Chalcones, Ethyl cyanoacetate | Piperidine | 3-Cyano-2(1H)-pyridone derivatives | orientjchem.org |

This compound can also be used in the synthesis of indole (B1671886) and chromene derivatives. These syntheses often involve multi-component reactions where the piperidone moiety acts as a key building block.

For instance, 2-amino-4H-chromenes can be synthesized via a one-pot multicomponent condensation of an aromatic aldehyde, malononitrile, and a phenol (B47542) in the presence of piperidine. ekb.eg These chromenes can then be further reacted to form more complex systems. The synthesis of 3-substituted indoles is another important application, with various methods available for their construction. scirp.org For example, the reaction of indole with cyanoacetic acid can produce 3-cyanoacetyl indoles, which are versatile intermediates for a variety of heterocyclic compounds. researchgate.net Furthermore, multicomponent reactions involving indoles, aldehydes, and active methylene (B1212753) compounds can lead to the formation of indolyl-substituted chromenes. rsc.org

Preparation of Pyridine and Pyridone Derivatives

Role in the Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. This compound and its derivatives can be used as starting materials for the synthesis of chiral piperidine-containing molecules.

One approach involves the use of chiral auxiliaries or catalysts to induce stereoselectivity in reactions involving the piperidone. For example, phenylglycinol-derived oxazolopiperidone lactams have been used as versatile building blocks for the enantioselective synthesis of a wide range of piperidine-containing natural products and bioactive compounds. capes.gov.br These chiral lactams allow for the controlled introduction of substituents at various positions on the piperidine ring. capes.gov.br Another strategy involves the use of chiral amines in asymmetric cycloaddition reactions to construct chiral piperidine rings. rsc.org For instance, the reaction of (R)-phenylglycinol with methyl 5-oxopentanoate (B1240814) can lead to chiral bicyclic lactams, which can be further transformed into enantiopure trans-3,4-disubstituted 2-piperidone (B129406) derivatives. capes.gov.brnih.gov These chiral building blocks have been utilized in the synthesis of compounds like (+)-femoxetine and the enantiomers of paroxetine. capes.gov.br

Industrial and Research Applications (General)

This compound is a key intermediate in the synthesis of a range of chemical compounds. Its utility is primarily seen in the creation of substituted piperidines and various heterocyclic systems. These resulting compounds are of significant interest in medicinal chemistry and materials science. The N-protected version, 3-Cyano-4-oxo-piperidine-1-carboxylic acid tert-butyl ester, is also a commercially available and useful reagent for organic synthesis. chemicalbook.com

The strategic placement of functional groups in this compound allows for a variety of chemical transformations. The ketone can undergo reactions such as cyanohydrin formation, and the cyano group can be involved in cyclization reactions. cdnsciencepub.com The secondary amine allows for the introduction of various substituents on the nitrogen atom. This trifunctional nature makes it a valuable starting material for constructing diverse molecular architectures.

In research, this compound is used to synthesize complex molecular structures, which aids in the discovery of new therapeutic agents. myskinrecipes.com For instance, piperidine derivatives are known to have diverse pharmacological activities, including analgesic and neuroprotective effects. ontosight.ai The synthesis of such complex molecules often involves multiple steps where the piperidone ring, introduced via intermediates like this compound, is a core structural feature. ontosight.ai

One of the primary applications of this compound and its derivatives is in the synthesis of various heterocyclic compounds. These reactions often utilize the reactivity of the cyano group in combination with the ketone or other introduced functionalities. For example, it serves as a precursor for 3-cyano-4-iminopiperidine (B1346474), which is also a key intermediate in pharmaceutical and agrochemical synthesis. chemimpex.comacs.org The imino derivative can then be used to create more complex heterocyclic systems.

The following table provides examples of heterocyclic systems synthesized from cyano-substituted piperidine and pyridine precursors, illustrating the synthetic utility of this class of compounds.

| Precursor Type | Reagents | Resulting Heterocycle | Reference |

| 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | Phenyl isothiocyanate, Ethyl 2-chloroacetate | Thiazole derivative | jst.go.jp |

| 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | Triethyl orthoformate, Hydrazine (B178648) hydrate (B1144303) | Pyrimidine derivative | jst.go.jp |

| Chalcones | Ethyl cyanoacetate, Piperidine | 3-Cyano-2-oxo-1,2-dihydropyridine | ekb.eg |

| Arylideneacetonacetic ester | Cyanoacetamide, Triethylamine (B128534) | 3-Carbamoyl-3,4-dihydropyridin-2-one | researchgate.net |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Malononitrile, Ammonium acetate | 2-Amino-3-cyano-6-(4-bromo)phenyl-3,4-dihydropyridine-4-carboxylic acid | sapub.org |

| 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide | Malononitrile, Triethylamine | Pyridone derivative | mdpi.com |

Future Research Directions for 3 Cyano 4 Piperidone

Development of More Sustainable and Efficient Synthetic Routes

The demand for greener and more economical chemical processes is a major driver in modern synthetic chemistry. Future research will likely prioritize the development of sustainable methods for producing 3-cyano-4-piperidone and its analogs. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

One area of focus is the implementation of one-pot, multi-component reactions that minimize waste and improve atom economy. For instance, efficient syntheses of related 2-amino-3-cyano-4H-pyran derivatives have been achieved through three-component reactions at room temperature, suggesting a potential avenue for piperidone synthesis. growingscience.com Researchers are also exploring the use of readily available and non-hazardous catalysts, such as ammonia (B1221849) or potassium carbonate, to replace more volatile or toxic options like piperidine (B6355638) and pyridine (B92270). growingscience.commdpi.com The development of tandem reactions with 100% atom economy, as demonstrated in the synthesis of 3-cyanopyridine (B1664610) derivatives, presents another promising strategy. rsc.org

Exploration of Novel Reactivity Patterns and Transformations

The unique combination of a ketone, a nitrile, and a secondary amine in this compound offers a rich landscape for exploring novel chemical reactions. Future studies will likely delve into previously uncharted reactivity patterns to generate diverse molecular scaffolds.

Investigations into the reactions of the piperidine ring, such as nucleophilic substitutions at the nitrogen, can lead to derivatives with altered pharmacological properties. The cyano group itself is a versatile handle for a variety of transformations. For example, the synthesis of 3-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-2-carbonitrile involves multi-step organic reactions including nucleophilic substitution. Furthermore, the exploration of reactions like the Michael addition can lead to the formation of complex heterocyclic systems. nih.gov The development of novel tandem reactions, such as those used to create 3-cyanopyridine derivatives, could also be applied to the this compound core to build intricate molecular architectures. rsc.org

Application in Asymmetric Synthesis

The creation of chiral molecules is of paramount importance in drug discovery and development. The piperidone scaffold is a valuable starting point for asymmetric synthesis, and future research will undoubtedly focus on developing new stereoselective methods.

One approach involves the use of chiral auxiliaries to induce stereoselectivity. For example, (R)-1-phenylethylamine has been used as a chiral auxiliary in the synthesis of chiral piperidine derivatives. google.com Another strategy is the use of enzymatic kinetic resolution. Lipase B from Candida antarctica (CAL-B) has been successfully employed for the resolution of racemic piperidone derivatives, yielding enantiomerically enriched products. mdpi.com The development of catalytic asymmetric methods, such as those involving rhodium-catalyzed hydrogenation, also holds promise for the efficient synthesis of chiral piperidines, although challenges in achieving high enantioselectivity remain. google.com

Integration with Flow Chemistry and Automation in Synthesis

To enhance the efficiency, safety, and scalability of synthesizing this compound derivatives, future research will likely embrace flow chemistry and automated synthesis platforms. These technologies offer precise control over reaction parameters, leading to improved yields and purity.

The industrial production of related heterocyclic compounds, such as nicotinic acid, already utilizes continuous flow processes to manage exothermic reactions and improve safety. beilstein-journals.org This approach can be adapted for the synthesis of this compound and its derivatives, particularly for reactions that are difficult to control in batch mode. Automated systems can accelerate the optimization of reaction conditions and facilitate the rapid synthesis of libraries of compounds for high-throughput screening.

Advanced Spectroscopic and Microscopic Characterization Techniques

A deeper understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and biological activity. Future research will employ advanced analytical techniques to gain more detailed insights.

Comprehensive spectroscopic analysis, including FT-IR, NMR (¹H and ¹³C), and mass spectrometry, is fundamental for confirming molecular structures. researchgate.netbibliomed.orgscielo.org.mx Two-dimensional NMR techniques, such as COSY and HSQC, can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. mdpi.com X-ray diffraction studies will continue to be invaluable for determining the precise three-dimensional structure and stereochemistry of these compounds. researchgate.netosti.gov

Further Computational Investigations for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry plays an increasingly important role in modern drug discovery and materials science. Future research on this compound will heavily rely on computational methods to elucidate reaction mechanisms and predict molecular properties.

Density Functional Theory (DFT) calculations are a powerful tool for investigating electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potentials, which provide insights into a compound's stability and reactivity. nih.govbohrium.com DFT can also be used to confirm reaction mechanisms, as demonstrated in the study of tandem reactions for synthesizing 3-cyanopyridine derivatives. rsc.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives, guiding the design of more potent and selective compounds. researchgate.net These predictive models can significantly reduce the time and cost associated with drug discovery. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyano-4-piperidone, and how can their efficiency be validated experimentally?

- Methodology : Use a comparative experimental design to evaluate routes such as cyclization of cyano-substituted precursors or catalytic amidation. Validate purity via HPLC or GC-MS, and quantify yields using gravimetric analysis. Compare reaction conditions (e.g., solvent polarity, temperature) to identify kinetic vs. thermodynamic control .

- Data Validation : Cross-reference NMR (¹H/¹³C) and FT-IR spectra with literature data to confirm structural fidelity. Replicate experiments under controlled conditions to assess reproducibility .

Q. How can researchers systematically identify gaps in existing literature on this compound’s physicochemical properties?

- Framework : Apply the PICO framework to structure literature reviews:

- P : Target molecule (this compound)

- I : Experimental methods (e.g., spectroscopy, crystallography)

- C : Comparison of reported data (e.g., solubility, stability)

- O : Consistency in property measurements .

- Implementation : Use databases like SciFinder or Reaxys to filter studies by methodology and year. Prioritize peer-reviewed journals over patents or non-academic sources .

Q. What statistical methods are appropriate for analyzing discrepancies in reported spectral data for this compound?

- Approach : Perform meta-analysis of published NMR/IR data. Use ANOVA to assess inter-laboratory variability and identify outliers. Apply principal component analysis (PCA) to detect clustering patterns in spectral features .

- Limitations : Address instrumental calibration differences and solvent effects as confounding variables .

Advanced Research Questions

Q. How can conflicting results in the catalytic activity of this compound derivatives be resolved?

- Contradiction Analysis :

Reproduce Experiments : Standardize reaction conditions (catalyst loading, solvent purity) across labs.

Cross-Validate Data : Compare turnover numbers (TON) and activation energies using Arrhenius plots.

Contextualize Findings : Evaluate if discrepancies arise from side reactions (e.g., hydrolysis of the cyano group) via LC-MS monitoring .

- Framework : Use the FINER criteria to assess if the contradiction stems from methodological feasibility or novelty gaps .

Q. What strategies optimize the enantiomeric resolution of this compound in asymmetric synthesis?

- Experimental Design :

- Screening : Test chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids).

- Analytical Focus : Employ chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess (ee).

- Machine Learning : Train models on existing enantioselectivity data to predict optimal ligand-catalyst pairs .

Q. How do solvent effects influence the stability of this compound under varying pH conditions?

- Methodology :

Accelerated Stability Testing : Use DOE (Design of Experiments) to simulate pH (1–13) and temperature (25–60°C) extremes.

Degradation Pathways : Monitor via UV-Vis spectroscopy for absorbance shifts (e.g., cyano group hydrolysis to amides).

Kinetic Modeling : Apply pseudo-first-order kinetics to derive degradation rate constants .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal during stability studies .

Methodological Guidelines

- Data Presentation : Include raw spectra and processed data (e.g., integration values for NMR) in appendices, with key results summarized in tables .

- Ethical and Reproducibility Standards : Document instrument calibration protocols and obtain ethics approval for collaborative data sharing .

- Literature Synthesis : Categorize findings into themes (e.g., synthesis, stability, applications) using concept matrices to highlight trends and contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.